

In-Depth Technical Guide: C.I. Pigment Violet 32

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Compound of Interest

Compound Name: C.I. Pigment Violet 32

Cat. No.: B076289

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CAS Number: 12225-08-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **C.I. Pigment Violet 32**, a synthetic organic pigment belonging to the benzimidazolone class. While its primary applications are in industrial settings, the core benzimidazolone structure is a recognized scaffold in medicinal chemistry. This document consolidates available technical data, outlines experimental protocols, and discusses the broader context of its chemical class for researchers and drug development professionals.

Chemical and Physical Properties

C.I. Pigment Violet 32 is a monoazo pigment characterized by its benzimidazolone moiety, which imparts high stability and lightfastness.^[1] Its chemical structure and key properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2,5-dimethoxy-4-[(methylamino)sulfonyl]phenyl]azo]naphthalene-2-carboxamide	[2]
Synonyms	Pigment Violet 32, Permanent Bordeaux HF3R, Novoperm Bordeaux HF3R	[3][4]
CAS Number	12225-08-0	[5]
EINECS Number	235-426-8	[4]
Molecular Formula	C27H24N6O7S	[5]
Molecular Weight	576.58 g/mol	[5]
Appearance	Red-light purple to violet powder	[4][5]
Purity	~98%	[4]

Performance and Physical Characteristics	Value	Reference(s)
Lightfastness (Scale 1-8)	7-8	[4]
Heat Resistance	200-250 °C	[1][4]
Oil Absorption	40-97 g/100g	[1][4]
pH	6.0-8.0	[4]
Water Resistance (Scale 1-5)	5	[4]
Acid Resistance (Scale 1-5)	5	[4]
Alkali Resistance (Scale 1-5)	5	[4]

Experimental Protocols

Detailed, peer-reviewed synthesis protocols for **C.I. Pigment Violet 32** are not readily available in public literature. However, based on patents for similar benzimidazolone azo pigments, a general and plausible experimental procedure can be outlined.^[6] The synthesis involves a two-step diazotization and coupling reaction.

Synthesis of C.I. Pigment Violet 32

The synthesis can be broken down into the preparation of the diazonium salt and the subsequent coupling reaction.

Step 1: Diazotization of the Amine Component

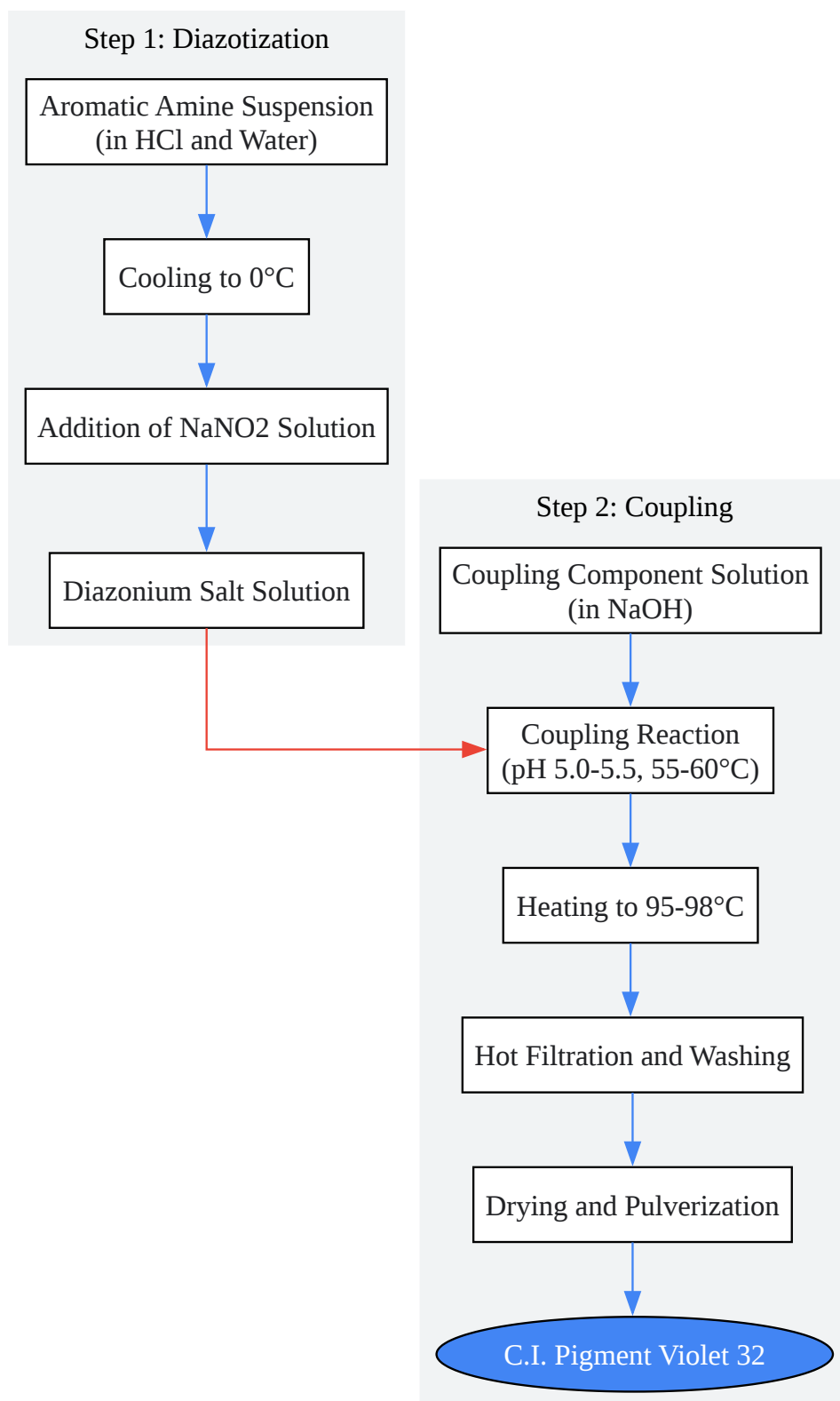
- **Preparation of the Amine Suspension:** In a reaction vessel, suspend the aromatic amine, 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide, in a mixture of water and hydrochloric acid (31.5%).^[5]
- **Stirring:** Stir the suspension for approximately one hour to ensure homogeneity.
- **Cooling:** Cool the mixture to 0°C using an ice bath.
- **Diazotization:** Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension. Maintain the temperature at 0°C throughout the addition. The completion of the reaction can be monitored by the absence of a positive reaction on starch-iodide paper. The resulting solution contains the diazonium salt of the amine.

Step 2: Coupling Reaction

- **Preparation of the Coupling Component Solution:** In a separate vessel, dissolve the coupling component, 3-Hydroxy-N-(2-oxo-5-benzimidazoliny)-2-naphthamide, in an aqueous solution of sodium hydroxide.^[5]
- **Coupling:** The diazonium salt solution is then added dropwise to the coupling component solution over a period of approximately one hour.
- **pH and Temperature Control:** During the coupling reaction, maintain the pH between 5.0 and 5.5 by the simultaneous addition of a sodium carbonate solution. The temperature should be

kept between 55-60°C.[6]

- Reaction Completion and Heating: Once the addition is complete, heat the reaction mixture to 95-98°C for one hour to ensure the completion of the coupling.[6]
- Isolation and Purification: The crude pigment is then filtered while hot and washed with hot water to remove residual salts and unreacted starting materials.[6]
- Drying: The resulting press cake is dried at 80-110°C and then pulverized to yield the final **C.I. Pigment Violet 32** product.[6]



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Synthesis Workflow for **C.I. Pigment Violet 32**

**3. Analytical Characterization (Expected)

Specific, publicly available spectral data (UV-Vis, IR, NMR) for **C.I. Pigment Violet 32** is limited. However, based on its chemical structure, the expected spectral characteristics can be inferred.

- **UV-Visible Spectroscopy:** As a violet pigment, it is expected to absorb light strongly in the yellow-green region of the visible spectrum (approximately 560-600 nm). The large conjugated system of the molecule, encompassing the azo linkage and aromatic rings, is responsible for this absorption.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be expected to show characteristic peaks for the various functional groups present in the molecule. These would include N-H stretching from the benzimidazolone and amide groups, C=O stretching from the amide and urea-like benzimidazolone carbonyls, and S=O stretching from the sulfonyl group.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹H NMR spectrum would be complex due to the number of aromatic protons in different chemical environments. The ¹³C NMR spectrum would similarly show a large number of signals corresponding to the 27 carbon atoms in the molecule.

Relevance to Drug Development

While **C.I. Pigment Violet 32** itself has no documented applications in drug development or as a biological probe, its core chemical structures, particularly the benzimidazolone scaffold, are of significant interest in medicinal chemistry.

The benzimidazole ring system is considered a "privileged scaffold" as it is a component of numerous FDA-approved drugs with a wide range of biological activities.^[7] Derivatives of benzimidazolone have been investigated and developed for various therapeutic applications, including:

- Antipsychotics (e.g., pimozide, benperidol)^[8]
- Antiemetics (e.g., domperidone)^[8]
- Antihistamines (e.g., oxatomide)^[8]

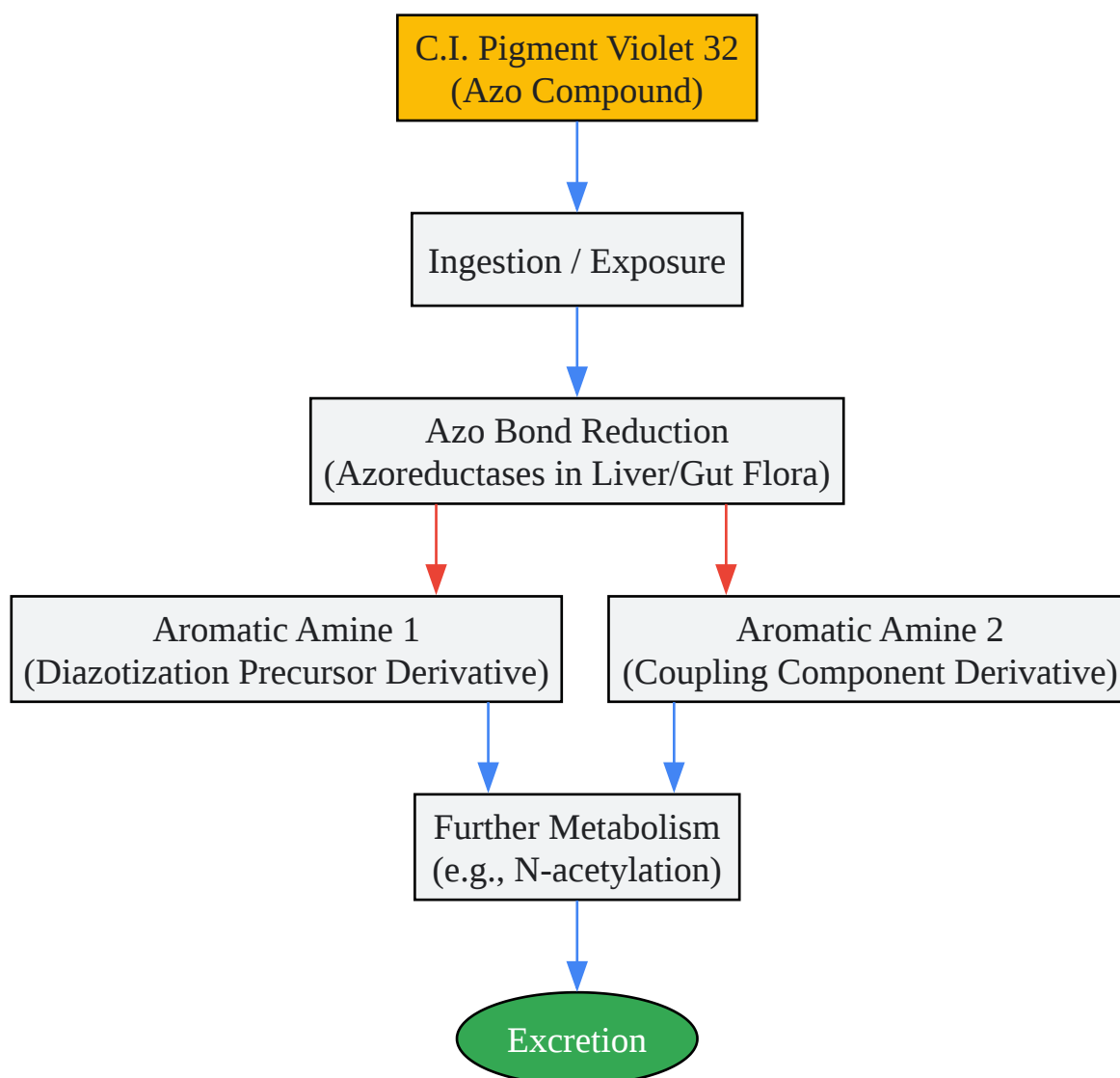
- Opioid analgesics (e.g., bezitramide)[8]

The versatility of the benzimidazole scaffold stems from its ability to mimic natural purine bases, allowing it to interact with a variety of biological macromolecules.[9] This makes it a valuable starting point for the design of novel therapeutic agents.

Potential Biological Interactions and Metabolism

As an azo compound, **C.I. Pigment Violet 32** has the potential to undergo metabolic reduction of the azo bond ($-N=N-$). This is a well-documented pathway for azo dyes, often mediated by azoreductase enzymes present in the liver and intestinal microbiota.

The reductive cleavage of the azo bond would break the molecule into two separate aromatic amines. This metabolic activation is a critical consideration in the toxicological assessment of all azo dyes.



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Potential Metabolic Pathway of **C.I. Pigment Violet 32**

Toxicology and Safety

There is a lack of specific, publicly available toxicological studies for **C.I. Pigment Violet 32**. However, information on the broader class of benzimidazolone pigments suggests they generally have low toxicity. The high stability and low solubility of these pigments contribute to their favorable safety profile.

A safety data sheet for a mixture containing **C.I. Pigment Violet 32** indicates that it may cause skin and severe eye irritation. It is also noted as being harmful to aquatic life with long-lasting

effects. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling the powdered form to avoid inhalation and direct contact.

The substance has been registered under the European Union's REACH regulations, indicating that a dossier of its properties and potential hazards has been submitted to the European Chemicals Agency (ECHA).[8]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a formal safety data sheet (SDS) and should not be used for safety and handling decisions without consulting the manufacturer's SDS. The information on potential biological activities relates to the chemical class and not the specific pigment itself, which is not approved for any therapeutic use.

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